Regiochemical Advantage: Pharmacophoric Conformational Restriction for ROMK Inhibition vs. 2-Bromoacetylbenzofuran
SAR studies of ROMK inhibitors demonstrate that tethering the piperazine-phenyl-acetyl side chain to the isobenzofuran-1(3H)-one scaffold at the 5-position is essential for potency, whereas the isomeric 2-substituted benzofuran analog loses all measurable activity [1]. Compound A, a 5-substituted isobenzofuranone ROMK inhibitor, achieves an IC50 of 0.045 μM against human ROMK, while the corresponding 2-bromoacetylbenzofuran-derived analog (where the lactone oxygen is absent) shows no inhibition at 10 μM, reflecting a >200-fold selectivity gap dictated by the core regiochemistry [1]. The bromoacetyl group at the 5-position serves as the critical linker attachment point that pre-organizes the pharmacophore into the active conformation [2].
| Evidence Dimension | ROMK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.045 μM (for Compound A, derived from 5-(2-bromoacetyl)isobenzofuran-1(3H)-one) |
| Comparator Or Baseline | IC50 > 10 μM (for 2-regioisomeric analog derived from 2-bromoacetylbenzofuran) |
| Quantified Difference | >222-fold potency advantage conferred by the 5-substituted isobenzofuranone scaffold |
| Conditions | Human renal outer medullary potassium (ROMK) channel, ion flux assay |
Why This Matters
This quantifies that procurement of the correct regioisomer is not optional; using the 2-bromoacetylbenzofuran regioisomer as a substitute results in a completely inactive final compound, representing total loss of program investment.
- [1] Walsh, K. A., et al. Discovery of a novel sub-class of ROMK channel inhibitors typified by 5-(2-(4-(2-(4-(1H-tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one. Bioorganic & Medicinal Chemistry Letters, 2014, 24, 4666-4670. View Source
- [2] Garcia, M. L., et al. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis. Journal of Pharmacology and Experimental Therapeutics, 2014, 348, 153-160. View Source
